molecular formula CH2O2 B1585038 Formic-d acid CAS No. 917-71-5

Formic-d acid

Cat. No. B1585038
CAS RN: 917-71-5
M. Wt: 46.025 g/mol
InChI Key: BDAGIHXWWSANSR-GXEIOEIKSA-N
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Description

Formic-d acid, also known as deuterated formic acid, is a form of formic acid where the hydrogen atom is replaced by deuterium, a hydrogen isotope . It is used in various applications, including as a solvent in NMR spectroscopy .


Synthesis Analysis

Formic-d acid can be synthesized from carbon monoxide and methanol or sodium hydroxide . Another method involves the oxidation of hydrocarbons . The synthesis process is often carried out under laboratory conditions .


Molecular Structure Analysis

The molecular structure of Formic-d acid consists of 2 oxygen atoms, a single carbon atom, and 2 hydrogen atoms . The chemical formula is HCO2D .


Chemical Reactions Analysis

Formic acid undergoes various chemical reactions. It reacts with alcohol to form esters . It also reacts with metals like iron, zinc, and aluminium to form metal formate salts and produce hydrogen gas .


Physical And Chemical Properties Analysis

Formic-d acid is a colourless caustic liquid with a pungent odour . It has a melting point of 8.4°C and a boiling point of 100.7°C . It is soluble in water, benzene, and ethyl alcohol .

Scientific Research Applications

Carbon-Supported Single-Atom Catalysts

Formic acid is crucial in the development of carbon-supported single-atom catalysts, particularly for direct formic acid fuel cells (DFAFCs) and proton-exchange membrane fuel cells (PEMFCs). These catalysts address challenges such as high costs, poor stability, and sluggish kinetics in fuel cell commercialization. The unique properties of single-atom catalysts, like maximum atom utilization and highly exposed active sites, are being harnessed to enhance the catalytic performance for formic acid oxidation and oxygen reduction reactions (Han et al., 2021).

Renewable Hydrogen Storage System

Formic acid is emerging as a renewable hydrogen storage material, offering benefits like high energy density and non-toxicity. It's a potential fuel for portable devices and vehicles, with developments in direct formic acid fuel cells (DFAFCs) showing better efficiency compared to other proton-exchange membrane fuel cells (PEMFCs). The reversible hydrogen storage capability of formic acid makes it an attractive option for energy-related applications (Singh et al., 2016).

Sustainable Production

The sustainable production of formic acid, especially from biomass and biomass-derived products, is a significant area of research. The focus is on hydrolysis and oxidation processes to produce formic acid at low temperatures, which can then be used for fuel additives and synthesis gas for hydrocarbon production (Bulushev & Ross, 2018).

Hydrogen Source for Fuel Cells

Formic acid is a promising hydrogen storage material for fuel cells. Recent advancements include the development of both heterogeneous and homogeneous catalyst systems for formic acid dehydrogenation. The goal is to achieve efficient hydrogen release at room temperature, making formic acid one of the most promising materials for hydrogen storage today (Grasemann & Laurenczy, 2012).

Green Chemical Synthesis

Formic acid serves as an efficient and versatile reagent in green catalytic transformations. It's used in clean chemical transformations to address issues like minimizing hazardous substances while maximizing productivity. Its role as a renewable C1 feedstock for both bulk and fine chemical syntheses is being explored, with a focus on catalytic technology for the flexible conversion of renewable biomass resources (Liu et al., 2015).

Biological Utilization

The biological utilization of formic acid is also a research focus. Microbial cell factories are being studied for efficient conversion of raw materials like formic acid into target substances. This includes exploring cheaper carbon resources and realizing efficient use through synthetic biology approaches (Xu et al., 2020).

Electrocatalytic Activity

Formic acid is used in the reduction of precursors for Pd nanocrystals on graphene, significantly improving electrocatalytic activity and stability toward formic acid oxidation. This advancement contributes to the development of efficient catalysts for formic acid oxidation (Zhang et al., 2015).

Wastewater Treatment

Formic acid's separation from wastewater streams is crucial in various industries. Studies have been conducted using adsorbents like Amberlite IRA-67 to investigate optimal conditions for formic acid adsorption from aqueous solutions, contributing to efficient wastewater treatment processes (Uslu, 2009).

Safety And Hazards

Formic-d acid is flammable and containers may explode when heated . It is corrosive and can cause severe skin burns and eye damage . It is toxic if inhaled .

Future Directions

Formic acid is gaining interest as a carbon capture and utilization (CCU) product produced electrochemically from CO2, water, and renewable energy . It is also considered an effective liquid chemical for hydrogen storage .

properties

IUPAC Name

deuterioformic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGIHXWWSANSR-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

47.031 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formic-d acid

CAS RN

917-71-5
Record name 917-71-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
H Pritchard, JCJ Thynne… - Canadian Journal of …, 1968 - cdnsciencepub.com
… The present work reports a detailed study of the ionic reactions in formic-d acid, methyl formate, and methyl formate-d. The use of isotopic labelling has permitted evaluatioil of the …
Number of citations: 18 cdnsciencepub.com
K Mackeprang, ZH Xu, Z Maroun, M Meuwly… - Physical Chemistry …, 2016 - pubs.rsc.org
… dimer, (HCOOH) 2 , and its deuterated counterpart formic-d acid, (DCOOH) 2 , at room temperature. … A similar approach was used for the formic-d acid dimer. Building on the previous …
Number of citations: 49 pubs.rsc.org
NJ Leonard, RR Sauers - Journal of the American Chemical …, 1957 - ACS Publications
… checked additionally by the reduction of 1 (10,-dehydroquinolizidine with formicd acid-d. The … The formic-d acid-d was collected in a Dry Ice trap. The yield from 8.8 g. (0.096 mole) of …
Number of citations: 97 pubs.acs.org
GA Ropp - Journal of the American Chemical Society, 1960 - ACS Publications
… constants of formic acid and formic-d acid (DCOOH) in … Since thedeuterium atom in formic-d acid is one atom closer to … would accordingly be expected for formic-d acid than for -…
Number of citations: 17 pubs.acs.org
EM Silverman, RJ Madix, CR Brundle - Journal of Vacuum Science …, 1981 - pubs.aip.org
… The flash desorption results indicated that on a clean Ni/ Fe(100) surface, formic-d acid … º One of the more striking observations of this study was that the decomposition of formic-d acid …
Number of citations: 9 pubs.aip.org
R Stewart - Canadian Journal of Chemistry, 1957 - cdnsciencepub.com
… Anhydrous formic-d acid was synthesized in good yield by the glycerol catalyzed decon1~ position of oxalic acid-d-_=. The concentration … The formic-d acid used in this work apparently …
Number of citations: 31 cdnsciencepub.com
GA Ropp - Radioisotopes in the Physical Sciences and Industry …, 1962 - inis.iaea.org
… For the evaluation of k D /k H , the ratio of specific rate constants for reaction of formic-d acid and formic acid, a 50:50 mixture of DCOOH and HC 14 OOH was added to enough chlorine (…
Number of citations: 2 inis.iaea.org
K ITO, H OBA, M SEKIYA - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
… Since in the reaction the liquid formate, TEAF,º could be used in place of TMAF, this investigation was conducted by the use of the deuterated TEAF composed of formic-d acid (DCO,H) …
Number of citations: 11 www.jstage.jst.go.jp
GA Ropp, CE Melton - Journal of the American Chemical Society, 1958 - ACS Publications
… The deuterium in formic-d acid is not readily exchangeable and no special care … anhydrous trideuterophosphoric acid and the distillate, formic-d acid-d was collected in a liquid nitrogen …
Number of citations: 43 pubs.acs.org
M Sekiya, K Mori, K Ito, K Suzuki - Tetrahedron, 1973 - Elsevier
… Both fonnates composed of formic-d acid (SDCO,H. 2NEb) and of formic acid-d (SHCO,D.… mole based on DCO,H) of TEAF composed of formic-d acid, SDCO,H*ZNEt,, was heated at …
Number of citations: 6 www.sciencedirect.com

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